

# Ligritinib: A Comparative Analysis of a Novel AXL Inhibitor in Oncology

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## Compound of Interest

Compound Name: *Ligritinib*

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HAYWARD, CA – December 7, 2025 – **Ligritinib** (AB801), a novel, potent, and highly selective oral inhibitor of the AXL receptor tyrosine kinase, is emerging as a promising therapeutic agent in oncology. Preclinical data demonstrate its potential to overcome therapeutic resistance and enhance the efficacy of standard-of-care treatments across various tumor types. This guide provides a comparative analysis of **Ligritinib**'s preclinical performance, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, in vitro and in vivo activity, and a comparison with other AXL inhibitors.

**Ligritinib** is currently under clinical evaluation as a single agent in advanced solid tumors and in combination with chemotherapy for the treatment of non-small cell lung cancer (NSCLC).[1] Its development is based on the growing understanding of AXL's role in promoting tumor cell proliferation, survival, invasion, metastasis, and the development of drug resistance.[2][3]

## Mechanism of Action

**Ligritinib** is an orally active AXL receptor tyrosine kinase inhibitor that functions by blocking the downstream signaling pathway through the inhibition of AXL's kinase activity.[4] AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is overexpressed in many cancer types and is associated with a poor prognosis.[2][3] Its activation, either by its ligand Gas6 or through ligand-independent mechanisms, triggers signaling cascades that promote cancer cell survival and proliferation, as well as creating an immunosuppressive tumor

microenvironment.[5] **Ligritinib**'s high potency and selectivity for AXL are designed to minimize off-target effects.[5]

**Figure 1:** Mechanism of Action of **Ligritinib** (AB801).

## Comparative In Vitro Activity

**Ligritinib** has demonstrated significant potency and selectivity in preclinical studies. Its inhibitory activity against the AXL kinase and its cellular effects on AXL phosphorylation are summarized below, alongside data for other known AXL inhibitors for comparative purposes.

Inhibitor	Target	Biochemical IC50	Cellular pAXL IC50 (serum-free)	Cellular pAXL IC50 (100% serum)	Kinase Selectivity (Fold over AXL Ki)
Ligritinib (AB801)	AXL	3.3 nM	17 nM	68 nM	MERTK: 860x, TYRO3: 1400x[6]
Bemcentinib (BGB324)	AXL	5.2 nM	270 nM	1,100 nM	MERTK: 130x, TYRO3: 400x[6]
Dubermatinib (DS1205b)	AXL	77 nM	Not Available	Not Available	MERTK: 14x, TYRO3: 9x[6]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Ki (inhibition constant) is another measure of inhibitor potency.

## In Vivo Efficacy in Different Tumor Models

Preclinical in vivo studies have highlighted **Ligritinib**'s potential in combination therapies for various cancer types.

## Non-Small Cell Lung Cancer (NSCLC)

In a human lung cancer xenograft model (H1373) with a KRAS G12C mutation, the combination of **Ligritinib** (30 mg/kg, oral) and the KRAS inhibitor adagrasib (20 mg/kg) resulted in significantly greater tumor growth inhibition compared to adagrasib alone.<sup>[7]</sup> Similarly, in the CMT-167 KRAS G12C knock-in model, the combination of **Ligritinib** and adagrasib led to significant tumor growth inhibition and enhanced survival compared to single-agent treatments.<sup>[7]</sup>

## Colon Cancer

In a murine colon cancer model (MC38), while single-agent **Ligritinib** did not show significant tumor growth inhibition, its combination with oxaliplatin and an anti-PD-1 antibody resulted in significantly lower tumor volumes and increased survival compared to the doublet therapy of oxaliplatin and anti-PD-1.<sup>[8]</sup>

## Ovarian and Lung Cancer (Combination with Chemotherapy)

In vitro studies have shown that **Ligritinib** enhances the chemosensitivity of ovarian and lung cancer cells to taxanes.<sup>[8]</sup> In ovarian cancer cell spheroids, the combination of **Ligritinib** and paclitaxel reduced cell viability more effectively than either agent alone.<sup>[8]</sup> In lung cancer cell monolayers, the combination of **Ligritinib** and docetaxel also demonstrated enhanced efficacy.<sup>[8]</sup>

## Experimental Protocols

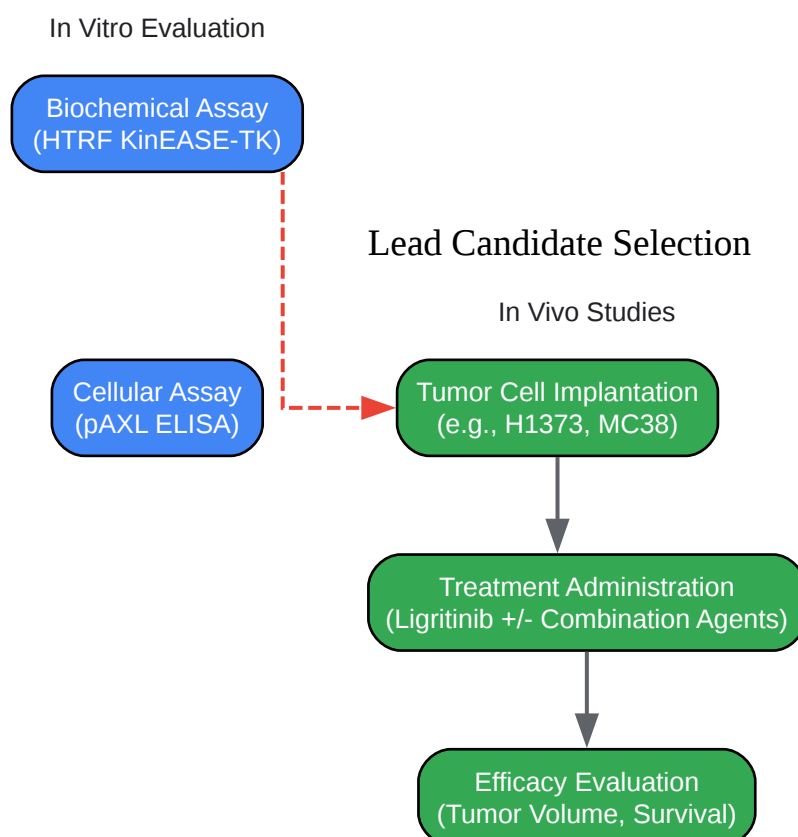
### In Vitro Kinase and Cellular Assays

- **HTRF KinEASE-TK Assay:** The biochemical potency of inhibitors against AXL kinase was determined using a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE-TK kit in the presence of 700  $\mu$ M ATP.<sup>[6]</sup>
- **pAXL ELISA:** The cellular activity of inhibitors was assessed by measuring the inhibition of AXL auto-phosphorylation in HEK293T cells transiently transfected with Nanoluc-tagged AXL. Following a 1-hour incubation with the compound, cells were lysed, and

phosphorylated AXL was captured and detected. Assays were conducted in both serum-free and 100% human serum media.[6]

## In Vivo Tumor Models

- Human Lung Cancer Xenograft (H1373): H1373 cells were implanted in mice. Tumor-bearing animals were treated orally with **Ligritinib** (30 mg/kg) in combination with adagrasib (20 mg/kg).[7]
- Murine Colon Cancer Model (MC38): C57BL/6 mice were subcutaneously injected with MC38 cells. When tumors reached approximately 100 mm<sup>3</sup>, treatments were initiated. **Ligritinib** was administered orally at 30 mg/kg twice daily, oxaliplatin was dosed intraperitoneally at 10 mg/kg every 7 days for 4 cycles, and the anti-PD-1 antibody was given intraperitoneally at 10 mg/kg every 5 days.[8]



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**Figure 2:** General Experimental Workflow for Preclinical Evaluation.

## Conclusion

**Ligritinib** (AB801) is a highly potent and selective AXL inhibitor with a promising preclinical profile. The available data suggest that its primary strength may lie in its ability to overcome resistance and enhance the efficacy of other anticancer therapies, including targeted agents, chemotherapy, and immunotherapy. While direct comparative data on its single-agent activity across a broad range of tumor types is still emerging, the initial findings in NSCLC and colon cancer models, along with its strong in vitro profile, position **Ligritinib** as a significant candidate for further clinical development. Future studies will be crucial to fully elucidate its therapeutic potential in various oncology indications.

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